2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
Description
2-Amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a pyran-based heterocyclic compound characterized by:
- A fused pyrano[4,3-b]pyran core.
- Substituents: 3,4-Diethoxyphenyl group at position 2. Amino group at position 2. Methyl group at position 5. Oxo group at position 3. Carbonitrile at position 3.
Properties
IUPAC Name |
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-4-24-14-7-6-12(9-15(14)25-5-2)17-13(10-21)19(22)27-16-8-11(3)26-20(23)18(16)17/h6-9,17H,4-5,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPYOEMVAKMIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely adopted method involves a one-pot MCR of 3,4-diethoxybenzaldehyde, malononitrile, and an enolizable carbonyl compound (e.g., 5-methylcyclohexane-1,3-dione). The reaction proceeds via Knoevenagel condensation, followed by Michael addition and cyclization. Triethylamine acts as a base to deprotonate malononitrile, initiating nucleophilic attack on the aldehyde.
Procedure and Conditions
A mixture of 3,4-diethoxybenzaldehyde (1 mmol), malononitrile (1.1 mmol), and 5-methylcyclohexane-1,3-dione (1 mmol) is refluxed in ethanol (10 mL) with Et₃N (0.05 mL) for 50 minutes. The product precipitates upon cooling and is filtered without further purification.
Table 1: Yield Optimization with Et₃N in Ethanol
Aqueous Phase Synthesis with Triethylbenzylammonium Chloride
Green Chemistry Approach
Aqueous-phase synthesis using TEBA as a phase-transfer catalyst offers an environmentally benign alternative. This method eliminates organic solvents, leveraging water’s high polarity to enhance reaction rates.
Operational Protocol
A mixture of 3,4-diethoxybenzaldehyde (2 mmol), malononitrile (2 mmol), and 4-hydroxy-6-methylpyran-2-one (2 mmol) is stirred in water (10 mL) with TEBA (0.1 g) at 90°C for 8–10 hours. The product is recrystallized from DMF/water.
Table 2: Aqueous Synthesis Performance
Solvent-Free Synthesis with Nano-Kaoline/BF₃/Fe₃O₄ Catalyst
Heterogeneous Catalysis Advantages
Nano-kaoline/BF₃/Fe₃O₄ composites provide high surface area and Lewis acidity, facilitating solvent-free reactions. This method reduces waste and simplifies purification.
Optimized Reaction Setup
A mixture of aldehyde (1 mmol), malononitrile (1.1 mmol), and enolizable substrate (1 mmol) is ground with nano-kaoline/BF₃/Fe₃O₄ (0.05 g) at 70°C for 2 hours. The catalyst is magnetically separated post-reaction.
Table 3: Solvent-Free Method Comparison
Comparative Analysis of Synthetic Methodologies
Yield and Purity
Environmental and Economic Impact
Aqueous and solvent-free methods align with green chemistry principles, whereas ethanol-based systems generate volatile organic waste.
Optimization Studies and Reaction Parameter Effects
Catalyst Loading
Exceeding 0.1 g of TEBA in aqueous systems diminishes yields due to emulsion formation. For nano-catalysts, 0.05 g optimizes surface interactions without agglomeration.
Temperature Dependence
Reactions below 70°C exhibit incomplete cyclization, while temperatures above 90°C promote side reactions.
Characterization and Analytical Techniques
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different pharmacologically active compounds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile. It has been shown to exhibit significant antiproliferative activity against various human tumor cell lines. The mechanism of action includes:
- Microtubule Disruption : The compound interferes with microtubule dynamics, leading to cell cycle arrest.
- Angiogenesis Inhibition : It demonstrates antiangiogenic effects both in vitro and in vivo, which is crucial for tumor growth inhibition.
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing their proliferation.
In a study involving a series of derivatives synthesized from similar frameworks, it was found that certain compounds exhibited high specificity towards melanoma cells and induced apoptosis through centrosome de-clustering mechanisms .
Synthesis Methodologies
The synthesis of this compound typically involves multicomponent reactions (MCR) that are efficient and yield high purity products. These methods often utilize readily available starting materials such as:
- 4-hydroxycoumarin
- Malononitrile
- Various substituted benzaldehydes
The use of MCR not only simplifies the synthesis process but also reduces the environmental impact by minimizing waste generation .
Neuroprotective Properties
Compounds similar to this compound have been studied for their neuroprotective effects. They are part of a broader class of pyran derivatives that have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to enhance cognitive function and protect neuronal cells from oxidative stress is an area of active research .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Its structural features contribute to its ability to inhibit bacterial growth and could be further explored for developing new antibiotics or antimicrobial agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action for 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The 3,4-diethoxyphenyl group distinguishes the target compound from analogs with substituents like nitro, methoxy, bromo, or naphthyl groups. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 3v, 3m) correlate with higher melting points (>230°C), likely due to enhanced intermolecular interactions.
- Methoxy/ethoxy groups (e.g., 3y, 4a) lower melting points, suggesting reduced crystallinity.
- Yields vary significantly (56–91%), influenced by reaction conditions (e.g., catalyst type, reflux time).
Structural and Crystallographic Comparisons
Pyran Ring Systems
- Pyrano[4,3-b]pyran vs. Pyrano[3,2-c]pyridine: The target compound’s pyrano[4,3-b]pyran core () is planar, with a dihedral angle of ~90° between the phenyl substituent and the heterocyclic plane . Pyrano[3,2-c]pyridine derivatives () exhibit similar planarity but differ in electronic properties due to nitrogen incorporation.
X-ray Crystallography
- 4-Bromophenyl analog (): Monoclinic system (C2/c), Z = 8, β = 110.5°, V = 3029.8 ų. Bromine’s steric bulk increases torsional strain compared to ethoxy/methoxy groups.
- 1-Naphthyl analog (): Larger aromatic substituents induce non-coplanar arrangements, reducing π-π stacking efficiency .
Key SAR Insights :
Key Trends :
- DMAP in ethanol () provides moderate yields (82–91%) but requires longer reflux times.
- Heterogeneous catalysts (e.g., Basu-proline MOF in ) enable greener synthesis with high efficiency .
Biological Activity
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (CAS No. 315246-14-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its anticancer, antimicrobial, and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H20N2O5
- Molecular Weight : 368.3832 g/mol
- Structural Characteristics : The compound features a pyran ring fused with a pyranone structure, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines.
Table 1: Anticancer Activity on Selected Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Huh7 (Liver) | 10 | Induction of apoptosis via mitochondrial pathway |
| MDA-MB231 (Breast) | 15 | Cell cycle arrest at G2/M phase |
| PC3 (Prostate) | 12 | Inhibition of microtubule dynamics |
In a study conducted by Bouattour et al., the compound demonstrated significant cytotoxicity against human breast adenocarcinoma cells (MDA-MB231), with an IC50 value of 15 µM, indicating its potential as a therapeutic agent against breast cancer .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against several bacterial strains.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated. It has shown promising results in inhibiting protein kinases involved in cancer progression.
Table 3: Enzyme Inhibition Profile
| Enzyme | % Inhibition at 10 µM |
|---|---|
| CDK9 | 57% |
| CK1ε | 41% |
| GSK3β | 31% |
The inhibition of CDK9 is particularly noteworthy due to its role in regulating cell cycle progression and transcriptional control .
Case Studies
In a notable study by A. Bouattour et al., the compound was assessed in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an effective anticancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
